molecular formula C8H8ClF B1582442 1-(2-Chloroethyl)-4-fluorobenzene CAS No. 332-43-4

1-(2-Chloroethyl)-4-fluorobenzene

Cat. No.: B1582442
CAS No.: 332-43-4
M. Wt: 158.6 g/mol
InChI Key: LPUURRVXQCVXCX-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)-4-fluorobenzene is an organic compound with the molecular formula C8H8ClF It consists of a benzene ring substituted with a chloroethyl group and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Chloroethyl)-4-fluorobenzene can be synthesized through several methods. One common approach involves the reaction of 4-fluorobenzene with 2-chloroethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the chloroethyl group is introduced to the benzene ring.

Another method involves the reaction of 4-fluorobenzene with 2-chloroethyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. This reaction also follows an electrophilic aromatic substitution mechanism.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale reactions using the aforementioned methods. The choice of catalyst and reaction conditions may vary depending on the desired yield and purity of the final product. Continuous flow reactors and optimized reaction parameters are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloroethyl)-4-fluorobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloroethyl group can be replaced by nucleophiles such as hydroxide ions, leading to the formation of 4-fluorophenylethanol.

    Oxidation: The compound can be oxidized to form 4-fluorobenzaldehyde or 4-fluorobenzoic acid, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction of the chloroethyl group can yield 4-fluoroethylbenzene.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous conditions.

Major Products

    Nucleophilic Substitution: 4-Fluorophenylethanol

    Oxidation: 4-Fluorobenzaldehyde, 4-Fluorobenzoic acid

    Reduction: 4-Fluoroethylbenzene

Scientific Research Applications

1-(2-Chloroethyl)-4-fluorobenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Pharmaceuticals: The compound is used in the development of potential drug candidates, particularly those targeting specific receptors or enzymes.

    Material Science: It is employed in the synthesis of specialty polymers and materials with unique properties.

    Biological Studies: Researchers use this compound to study its effects on biological systems, including its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 1-(2-Chloroethyl)-4-fluorobenzene depends on its specific application. In pharmaceutical research, it may act as an alkylating agent, forming covalent bonds with nucleophilic sites in DNA or proteins. This can lead to the inhibition of DNA replication and transcription, ultimately causing cell death. The molecular targets and pathways involved vary depending on the specific biological context and the compound’s structure.

Comparison with Similar Compounds

1-(2-Chloroethyl)-4-fluorobenzene can be compared with other similar compounds, such as:

    1-(2-Chloroethyl)-4-chlorobenzene: Similar structure but with a chlorine atom instead of a fluorine atom. It may exhibit different reactivity and biological activity due to the difference in electronegativity and size between chlorine and fluorine.

    1-(2-Chloroethyl)-4-bromobenzene: Contains a bromine atom instead of fluorine. Bromine’s larger size and lower electronegativity compared to fluorine can influence the compound’s chemical properties and reactivity.

    1-(2-Chloroethyl)-4-iodobenzene: Iodine substitution results in even larger atomic size and different reactivity patterns compared to fluorine.

The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence the compound’s electronic properties, reactivity, and potential biological activity.

Properties

IUPAC Name

1-(2-chloroethyl)-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClF/c9-6-5-7-1-3-8(10)4-2-7/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPUURRVXQCVXCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30186846
Record name 1-(2-Chloroethyl)-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30186846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332-43-4
Record name 1-(2-Chloroethyl)-4-fluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=332-43-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Chloroethyl)-4-fluorobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000332434
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Chloroethyl)-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30186846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-chloroethyl)-4-fluorobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.787
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A mixture of 7 g of 2-(4-fluoro-phenyl)-ethanol, 25 mL of chlorobenzene, 42 mL of 37% HCl, and 0.9 g of Aliquat® 336 (tricaprylylmethyl ammonium chloride) was heated to reflux for 3 days, cooled and extracted into 3×100 mL of hexane. The combined extracts were dried over magnesium sulfate and concentrated under reduced pressure. The resulting oil was a crude product of 1-(2-chloro-ethyl)-4-fluoro-benzene:
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
42 mL
Type
reactant
Reaction Step One
Quantity
0.9 g
Type
catalyst
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 7 g 2-(4-fluoro-phenyl)-ethanol, 25 mL of chlorobenzene, 42 mL of 37% HCl, and 0.9 g of Aliquot® 336 (tricaprylylmethyl ammonium chloride) was heated to reflux for 3 days, cooled and extracted into 3×100 mL of hexane. The combined extracts were dried over magnesium sulfate and concentrated under reduced pressure. The resulting oil was mainly 1-(2-chloro-ethyl)-4-fluoro-benzene:
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
42 mL
Type
reactant
Reaction Step One
Name
tricaprylylmethyl ammonium chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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